Mearnsitrin

Description

This compound has been reported in Syzygium samarangense, Lysimachia nummularia, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

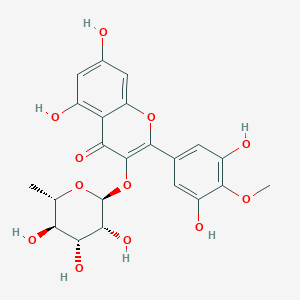

2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-7-15(27)17(29)18(30)22(32-7)34-21-16(28)14-10(24)5-9(23)6-13(14)33-19(21)8-3-11(25)20(31-2)12(26)4-8/h3-7,15,17-18,22-27,29-30H,1-2H3/t7-,15-,17+,18+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQNISJXKDSYJD-DHWIRCOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318239 | |

| Record name | Mearnsitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30484-88-9 | |

| Record name | Mearnsitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30484-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mearnsitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mearnsitrin: A Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin (myricetin 4'-methyl ether 3-O-α-L-rhamnopyranoside) is a flavonoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of myricetin, a well-studied flavonol with known antioxidant and anti-inflammatory properties, this compound is a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the plant kingdom, methodologies for its isolation and quantification, and a discussion of its potential involvement in key cellular signaling pathways.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, distributed across several plant families. The primary sources identified in the literature are detailed below.

Principal Natural Sources:

-

Myrsine africana (African Boxwood): This plant is a known source of a diverse array of phytochemicals, including this compound, which has been isolated from the plant.[4][5][6] Methanol has been identified as the most effective solvent for the extraction of flavonoids and other phenols from this species.[4][6]

-

Byrsonima coccolobifolia: This plant is another documented source of this compound.

-

Syzygium samarangense (Wax Apple): this compound has been reported in this plant species.[7]

-

Lysimachia nummularia (Creeping Jenny): This plant is also a known source of this compound.[7]

Quantitative Analysis

Direct quantitative data for this compound in its natural sources is limited in the available scientific literature. However, data for the closely related and structurally similar flavonoid, myricitrin, can provide a valuable proxy for estimating potential yields.

| Plant Species | Plant Part | Compound | Concentration/Yield | Extraction Method | Analytical Method | Reference |

| Acacia mearnsii | Leaves | Myricitrin | 7.3 mg/g of crude extract | Ultrasonic extraction with 80% aqueous methanol | Preparative RP-HPLC | [8] |

| Juglans nigra | Bark | Myricitrin | 8.45 ± 0.24% in dry extract | Not specified | HPLC | [8] |

| Acacia mearnsii | Bark | Total Tannins | 30-40% of dry weight | Hot water extraction | Not specified | [2] |

| Myrsine africana | Leaves | Total Phenols | up to 40.34 ± 2.51 mg GAE/g | Methanol extraction | Colorimetric | [4][6] |

| Myrsine africana | Leaves | Total Flavonoids | up to 36.28 ± 4.13 mg QE/g | Methanol extraction | Colorimetric | [4][6] |

Note: The quantitative data for myricitrin is provided as an estimation of the potential concentration of a closely related flavonoid glycoside. Researchers should perform their own quantitative analysis to determine the precise this compound content in their plant material of interest.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve a multi-step process encompassing extraction, purification, and analytical determination. The following protocols are generalized from methods used for flavonoids and related compounds.

General Extraction Protocol

-

Sample Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder to increase the surface area for extraction.

-

Extraction: Macerate or perform ultrasound-assisted extraction of the powdered plant material with a suitable solvent. Methanol or aqueous methanol (e.g., 80%) is often effective for extracting flavonoids.[4][6][8]

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol (Adapted from Myricitrin Isolation)[9]

-

Solvent Partitioning: The crude extract can be successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Macroporous Resin Chromatography: The enriched fraction can be subjected to column chromatography using a macroporous adsorbent resin (e.g., AB-8). Elution is typically performed with a stepwise gradient of ethanol in water.

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification of the fractions containing the target compound is achieved using preparative RP-HPLC. A C18 column is commonly used, with a mobile phase consisting of a gradient of acetonitrile in water.[8]

Analytical Quantification by HPLC-UV

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable for quantification.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for flavonoid analysis.

-

Mobile Phase: A gradient elution is typically used, consisting of an aqueous solvent (A), often acidified with formic or acetic acid (e.g., 0.1%), and an organic solvent (B), such as acetonitrile or methanol.

-

Detection: The UV detector is set to the maximum absorbance wavelength of this compound. For related flavonoids, detection wavelengths are often in the range of 254 nm to 370 nm.

-

Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Potential Signaling Pathway Involvement

Direct experimental evidence for the modulation of specific signaling pathways by pure this compound is currently lacking in the scientific literature. However, based on the known activities of structurally related flavonoids and extracts from this compound-containing plants, several key pathways can be implicated as potential targets.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Many flavonoids are known to activate this pathway.

Caption: Potential activation of the Nrf2/ARE pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate MAPK pathways (e.g., ERK, JNK, p38).

Caption: Postulated inhibitory effect of this compound on the p38 MAPK pathway.

NO/cGMP Signaling Pathway

The Nitric Oxide (NO)/cyclic Guanosine Monophosphate (cGMP) pathway is involved in various physiological processes, including vasodilation. Extracts from Syzygium samarangense, a source of this compound, have been shown to exert effects through this pathway.

Caption: Hypothetical involvement of this compound in the NO/cGMP signaling pathway.

Conclusion

This compound is a naturally occurring flavonoid with a distribution across several plant species, most notably Acacia mearnsii and Myrsine africana. While direct quantitative data for this compound remains to be extensively documented, methodologies for its isolation and quantification can be adapted from established protocols for similar flavonoids. The potential for this compound to modulate key cellular signaling pathways, such as Nrf2/ARE, MAPK, and NO/cGMP, warrants further investigation. This guide provides a foundational resource for researchers and professionals in drug development to further explore the therapeutic potential of this promising natural compound. Future studies should focus on the precise quantification of this compound in its natural sources and the elucidation of its specific molecular targets and mechanisms of action.

References

- 1. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Activation of NO/cGMP/PKG Signaling Reduces Bone Loss in Mice with Senile Osteoporosis [escholarship.org]

- 6. Phytochemical profiles and biological activity of Myrsine africana L.: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mearnsitrin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. The information is presented to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Identification

This compound is chemically known as 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[1][2][3] It is a glycoside and a member of the flavonoid family.[1] This complex structure contributes to its biological activity.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [1][3] |

| SMILES String | C[C@H]1--INVALID-LINK--OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)OC)O)O)O">C@@HO | [1] |

| InChI Key | NAQNISJXKDSYJD-DHWIRCOFSA-N | [1] |

| Molecular Formula | C22H22O12 | [1][3] |

| Molecular Weight | 478.4 g/mol | [1][2][3] |

| CAS Number | 30484-88-9 | [1] |

| PubChem CID | 6918652 | [1] |

Physicochemical Properties

This compound is typically supplied as a yellow, solid powder.[3][4] Due to its glycosidic structure, its solubility is influenced compared to its aglycone counterparts.[3]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Appearance | Yellow powder | [3][4] |

| Storage Temperature | -20°C | |

| Purity | ≥95% (LC/MS-ELSD) |

Biological Activities and Pharmacological Potential

Preliminary research suggests that this compound possesses a range of biological activities, primarily centered around its antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound has demonstrated free radical scavenging activity, which may offer protection against oxidative stress-related cellular damage.[3] This is a common characteristic of flavonoids, attributed to their chemical structure.

Anti-inflammatory Properties

Studies suggest that this compound may modulate inflammatory pathways, indicating its potential for managing inflammation-related conditions.[3]

Cardioprotective Effects

One study investigated the effect of this compound on doxorubicin-induced cytotoxicity in H9c2 cardiomyoblast cells. Doxorubicin, a chemotherapy agent, is known for its cardiotoxic side effects. The study found that pre-treatment with this compound showed a protective effect.

Table 3: IC50 Values of this compound in H9c2 Cells Treated with Doxorubicin

| Treatment Group | IC50 (µM) |

| Doxorubicin alone | 3.52 |

| Doxorubicin + this compound (5 µM) | 2.93 |

| Doxorubicin + this compound (10 µM) | 1.97 |

| Doxorubicin + this compound (15 µM) | 0.91 |

Signaling Pathway Involvement

While direct studies on this compound's specific signaling pathway modulation are limited, research on other compounds isolated from Syzygium samarangense, a known source of this compound, provides valuable insights.[1][3] These studies suggest the involvement of the Nrf-2 and MAPK signaling pathways in the antioxidant and anti-inflammatory effects of flavonoids from this plant.[5]

The Nrf-2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf-2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.

Caption: Hypothesized signaling pathways influenced by this compound.

Experimental Protocols

Isolation of this compound from Syzygium samarangense Leaves

A general procedure for the extraction and isolation of flavonoids from plant material involves the following steps. Please note that specific details may need to be optimized for this compound.

-

Extraction:

-

Air-dry fresh leaves of Syzygium samarangense in indirect sunlight.

-

Grind the dried leaves into a fine powder.

-

Macerate the leaf powder with 70% ethanol at room temperature for several days.[6]

-

Filter the mixture to separate the extract from the solid plant material.[6]

-

Concentrate the filtrate using a rotary evaporator to obtain a viscous extract.[6]

-

-

Purification:

-

The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effects of this compound on H9c2 cells.

-

Cell Culture: Culture H9c2 cardiomyoblast cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed the cells in 96-well plates and allow them to adhere. Treat the cells with varying concentrations of this compound with or without an inducing agent (e.g., doxorubicin) for a specified period.

-

MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for several hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Nrf-2 Activation Assay

This is a general protocol for assessing the activation of the Nrf-2 pathway.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or keratinocytes) and treat them with this compound for a specified time.

-

Nuclear Extraction: Isolate the nuclear proteins from the treated and untreated cells.

-

Western Blot Analysis:

-

Separate the nuclear proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Nrf-2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate. An increase in the nuclear Nrf-2 protein level indicates activation of the pathway.

-

-

Reporter Gene Assay:

-

Transfect cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with this compound.

-

Measure the reporter gene activity (e.g., luciferase activity). An increase in reporter activity indicates activation of the Nrf-2 pathway.

-

Caption: General workflow for assessing Nrf-2 pathway activation.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and potential anti-inflammatory and cardioprotective effects. This guide provides foundational technical information to aid researchers in further exploring its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, including its direct effects on signaling pathways such as Nrf-2 and MAPK, and on conducting more extensive in vivo studies to validate its pharmacological activities.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C22H22O12 | CID 6918652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 30484-88-9 [smolecule.com]

- 4. CAS 30484-88-9 | this compound [phytopurify.com]

- 5. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Mearnsitrin Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mearnsitrin, a flavonoid glycoside with potential pharmacological applications, is synthesized in plants through a specialized branch of the flavonoid biosynthesis pathway. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolites to the final product. The core pathway involves the synthesis of the myricetin aglycone via the general flavonoid pathway, followed by a regiospecific 4'-O-methylation and a subsequent 3-O-rhamnosylation. This document presents a compilation of the currently understood enzymatic reactions, quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic and experimental workflows. This guide is intended to serve as a foundational resource for researchers interested in the biosynthesis, bioengineering, and therapeutic development of this compound and related methylated flavonoid glycosides.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. This compound, chemically known as myricetin 4'-methyl ether-3-O-rhamnoside, is a flavonoid glycoside found in various plant species, including Acacia mearnsii and Syzygium samarangense[1][2]. Its structure, featuring both methylation and rhamnosylation, suggests specific biological properties and presents a unique biosynthetic challenge. Understanding the enzymatic machinery responsible for its production is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide delineates the proposed biosynthetic pathway of this compound, integrating knowledge from the broader field of flavonoid biochemistry.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Core Flavonoid Biosynthesis: The synthesis of the myricetin aglycone from primary metabolites via the phenylpropanoid and flavonoid biosynthesis pathways.

-

Methylation: The regiospecific O-methylation of myricetin at the 4'-hydroxyl group.

-

Rhamnosylation: The attachment of a rhamnose sugar moiety to the 3-hydroxyl group of the methylated aglycone.

Stage 1: Biosynthesis of the Myricetin Aglycone

The formation of myricetin begins with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. A series of enzymatic reactions leads to the formation of 4-coumaroyl-CoA, a key precursor for flavonoid biosynthesis. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, which is subsequently isomerized to naringenin by chalcone isomerase (CHI).

From naringenin, the pathway proceeds through a series of hydroxylations and oxidations to yield myricetin. This part of the pathway is catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H), and finally flavonol synthase (FLS).

Caption: Proposed biosynthesis pathway of this compound from L-phenylalanine.

Stage 2: 4'-O-Methylation of Myricetin

The second stage involves the specific methylation of the 4'-hydroxyl group of myricetin to form myricetin 4'-methyl ether (also known as mearnsetin). This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). While a specific myricetin 4'-O-methyltransferase has not been definitively characterized in the context of this compound biosynthesis, several flavonoid OMTs with activity on myricetin have been identified in other plants, such as Solanum habrochaites and Solanum lycopersicum[3][4]. These enzymes often exhibit substrate promiscuity but can provide insights into the catalytic mechanism.

Stage 3: 3-O-Rhamnosylation of Mearnsetin

The final step is the transfer of a rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of mearnsetin, forming this compound. This glycosylation is catalyzed by a UDP-rhamnose:flavonol 3-O-rhamnosyltransferase (F3RT). The sugar donor, UDP-L-rhamnose, is synthesized from UDP-D-glucose by the enzyme UDP-rhamnose synthase[5][6]. Flavonol 3-O-rhamnosyltransferases have been characterized from various plant species and are known to be involved in the diversification of flavonoid glycosides[5].

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway are limited. However, kinetic parameters for homologous enzymes from other plant species provide valuable benchmarks for understanding the efficiency of these reactions.

Table 1: Kinetic Parameters of Representative Flavonoid O-Methyltransferases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| ShMOMT1 | Myricetin | 2.5 | 0.82 | 3.28 x 105 | Solanum habrochaites[7] |

| ShMOMT1 | Laricitrin | 1.8 | 1.66 | 9.22 x 105 | Solanum habrochaites[7] |

| CrOMT2 | Myricetin | 15.2 | 0.28 | 1.84 x 104 | Citrus reticulata[4] |

| PfOMT3 | Quercetin | 12.5 | - | - | Perilla frutescens[8] |

Table 2: Kinetic Parameters of a Representative Flavonol 3-O-Rhamnosyltransferase

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source |

| HmF3RT | Quercetin | 5.14 | 1.14 | 2.21 x 105 | Hypericum monogynum[5] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of O-Methyltransferases and Rhamnosyltransferases

This protocol describes the expression of candidate genes in Escherichia coli and subsequent purification of the recombinant enzymes for in vitro characterization.

Caption: Workflow for heterologous expression and purification of enzymes.

Methodology:

-

Gene Identification and Cloning: Candidate OMT and rhamnosyltransferase genes are identified from transcriptome data of this compound-producing plants. The coding sequences are amplified by PCR and cloned into an appropriate expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase (OD600 ≈ 0.6) with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose). The column is washed, and the tagged protein is eluted with an imidazole gradient.

-

Purity Verification: The purity of the eluted protein is assessed by SDS-PAGE. The identity of the protein can be confirmed by Western blotting using an anti-His-tag antibody.

In Vitro Enzyme Assays

4.2.1. O-Methyltransferase Assay

This assay measures the ability of the purified OMT to methylate myricetin.

Reaction Mixture (100 µL total volume):

-

100 mM Tris-HCl buffer (pH 7.5)

-

100 µM Myricetin (dissolved in DMSO)

-

200 µM S-adenosyl-L-methionine (SAM)

-

5 µg purified recombinant OMT

-

10 mM MgCl2

Procedure:

-

Combine all components except the enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified OMT.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding 100 µL of methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of myricetin 4'-methyl ether.

4.2.2. Rhamnosyltransferase Assay

This assay determines the activity of the purified rhamnosyltransferase using myricetin 4'-methyl ether as the substrate.

Reaction Mixture (50 µL total volume):

-

100 mM Phosphate buffer (pH 7.0)

-

100 µM Myricetin 4'-methyl ether (dissolved in DMSO)

-

500 µM UDP-L-rhamnose

-

5 µg purified recombinant rhamnosyltransferase

Procedure:

-

Combine all components in a microcentrifuge tube.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to remove any precipitate.

-

Analyze the supernatant by HPLC or LC-MS for the production of this compound.

A more high-throughput method for detecting UDP-sugar dependent glycosyltransferase activity is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced in the reaction via a bioluminescent signal[3][9][10][11][12].

Caption: Principle of the UDP-Glo™ Glycosyltransferase Assay.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the chemical diversification of flavonoids in plants. While the general pathway is understood, the specific enzymes responsible for the final methylation and rhamnosylation steps in this compound-producing species remain to be definitively identified and characterized. Future research should focus on the isolation and kinetic characterization of these enzymes to enable the heterologous production of this compound in microbial systems. Such efforts will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable bioactive compounds for pharmaceutical and nutraceutical applications. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for pursuing these research goals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. promega.co.uk [promega.co.uk]

- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of a Flavonol 3-O-rhamnosyltransferase and two UDP-rhamnose synthases from Hypericum monogynum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.jp]

The Biological Activity of Mearnsitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mearnsitrin, a naturally occurring O-methylated flavonol, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, supported by available quantitative data. It further details established experimental protocols for the evaluation of its bioactivities and delineates the key signaling pathways likely modulated by this flavonoid. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health. This compound, a specific O-methylated flavonol, is structurally poised to exhibit a variety of pharmacological effects. Preliminary studies have suggested its potential role in mitigating doxorubicin-induced cardiotoxicity, hinting at its cytoprotective and antioxidant capabilities.[1] This guide aims to consolidate the existing knowledge on this compound and to provide a detailed framework for its further investigation.

Quantitative Data on Biological Activity

The available quantitative data for this compound is currently limited. The primary study to date has focused on its effects in a model of doxorubicin-induced cardiotoxicity in H9c2 cardiomyoblast cells.

Table 1: Cytotoxicity of this compound in Combination with Doxorubicin in H9c2 Cells

| Treatment | Concentration | IC50 (µM) | 95% Confidence Interval |

| Doxorubicin (DOX) alone | - | 3.52 | 3.305 - 3.656 |

| This compound + DOX | Low Dose | 2.93 | 2.106 - 2.143 |

| This compound + DOX | Medium Dose | 1.97 | 1.459 - 1.676 |

| This compound + DOX | High Dose | 0.91 | 0.867 - 1.204 |

Data sourced from Janadri et al., 2022.[1]

The study also demonstrated that this compound pretreatment led to a significant, dose-dependent increase in the mRNA expression of the anti-apoptotic protein Bcl2 in H9c2 cells treated with doxorubicin.[1]

Inferred Biological Activities and Key Signaling Pathways

Based on the activities of structurally similar flavonoids, this compound is likely to exhibit a broader range of biological effects. The following sections outline these potential activities and the signaling pathways that may be involved.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, acting as free radical scavengers and modulators of endogenous antioxidant systems. This compound is described as a natural antioxidant.[1] The Nrf2-Keap1 signaling pathway is a critical regulator of the cellular antioxidant response.

Caption: Nrf2-Keap1 antioxidant response pathway.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Flavonoids often exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.

3.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression.

Caption: NF-κB inflammatory signaling pathway.

3.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in cellular responses to external stressors and play a significant role in inflammation.

Caption: MAPK inflammatory signaling pathway.

Anticancer Activity

Flavonoids are widely investigated for their anticancer properties, which are often mediated through the induction of apoptosis and inhibition of cell proliferation. The PI3K/Akt pathway is a key survival pathway that is often dysregulated in cancer.

Caption: PI3K/Akt cell survival signaling pathway.

Detailed Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key in vitro assays.

Antioxidant Activity Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use a suitable standard antioxidant (e.g., Ascorbic acid or Trolox) for comparison.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

Caption: Workflow for DPPH radical scavenging assay.

4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Procedure:

-

Prepare ABTS radical cation (ABTS•+) by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of this compound.

-

Add 20 µL of each this compound dilution to a 96-well plate in triplicate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Trolox as a standard.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

-

Anti-inflammatory Activity Assays

4.2.1. Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

-

Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Procedure:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite solution to generate a standard curve.

-

Determine the concentration of nitrite and calculate the percentage of NO inhibition.

-

4.2.2. Cyclooxygenase (COX-2) Inhibition Assay

-

Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key inflammatory mediators. Inhibition is often measured by quantifying the production of prostaglandin E2 (PGE2).

-

Procedure:

-

Utilize a commercially available COX-2 inhibitor screening assay kit.

-

Prepare a reaction mixture containing human recombinant COX-2 enzyme, heme, and assay buffer.

-

Add various concentrations of this compound to the reaction mixture and pre-incubate.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the amount of PGE2 produced using an ELISA-based detection method provided in the kit.

-

Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Calculate the percentage of COX-2 inhibition and the IC50 value.

-

Anticancer Activity Assay

4.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Conclusion and Future Directions

This compound is a flavonoid with demonstrated potential to mitigate doxorubicin-induced cardiotoxicity, likely through its antioxidant and anti-apoptotic properties. While direct experimental evidence for its other biological activities is currently sparse, its chemical structure strongly suggests a broader therapeutic potential, including anti-inflammatory, and anticancer effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the systematic investigation of this compound's pharmacological profile.

Future research should focus on:

-

Quantitative assessment of this compound's antioxidant capacity using assays such as DPPH and ABTS.

-

In-depth evaluation of its anti-inflammatory effects in cellular and animal models, with a focus on its impact on the NF-κB and MAPK pathways.

-

Screening for anticancer activity against a panel of cancer cell lines and elucidation of the underlying mechanisms, including its effects on the PI3K/Akt pathway.

-

Neuroprotective studies to explore its potential in models of neurodegenerative diseases.

-

In vivo studies to determine its efficacy, bioavailability, and safety profile.

A thorough investigation of these areas will be crucial in unlocking the full therapeutic potential of this compound and advancing its development as a novel natural product-based drug candidate.

References

Mearnsitrin: A Technical Guide to its Putative Antioxidant Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin, a flavonoid glycoside, belongs to a class of plant secondary metabolites widely recognized for their antioxidant properties. While specific in-depth studies on the antioxidant mechanism of this compound are not extensively available in the public domain, its chemical structure as a flavonoid suggests it likely employs a multi-faceted approach to combat oxidative stress. This technical guide outlines the probable antioxidant mechanisms of action for this compound, based on the well-established activities of structurally similar flavonoids. It also provides detailed experimental protocols and conceptual diagrams to guide further research and drug development efforts.

The antioxidant capabilities of flavonoids like this compound are primarily attributed to three core mechanisms:

-

Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom or electron donation.

-

Metal Ion Chelation: Sequestration of transition metal ions that catalyze the formation of highly reactive free radicals.

-

Upregulation of Endogenous Antioxidant Defenses: Activation of the Nrf2 signaling pathway, leading to the increased expression of a suite of antioxidant and cytoprotective enzymes.

This guide will delve into each of these mechanisms, presenting the theoretical framework for this compound's activity and the experimental means to validate it.

Direct Radical Scavenging Activity

Flavonoids are excellent scavengers of free radicals due to the presence of hydroxyl groups on their aromatic rings. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation. The resulting flavonoid radical is relatively stable due to resonance delocalization, rendering it less reactive.

Quantitative Data Summary

Due to a lack of specific studies on this compound, quantitative data from direct radical scavenging assays are not available. The table below is a template for how such data would be presented. Efficacy is typically reported as the half-maximal inhibitory concentration (IC50), with lower values indicating higher antioxidant potency.

| Assay | This compound IC50 (µM) | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |

| DPPH | Data not available | Insert value |

| ABTS | Data not available | Insert value |

| Superoxide Anion Scavenging | Data not available | Insert value |

| Hydroxyl Radical Scavenging | Data not available | Insert value |

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

-

Reagents:

-

DPPH solution (0.1 mM in methanol or ethanol)

-

This compound stock solution (in a suitable solvent, e.g., DMSO or methanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or ethanol

-

-

Procedure:

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate or cuvettes, add a specific volume of each this compound dilution.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Include a control containing only the solvent and DPPH solution, and a blank for each sample concentration containing the sample and the solvent without DPPH.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, measured spectrophotometrically.

-

Reagents:

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate solution (2.45 mM in water)

-

This compound stock solution

-

Positive control

-

Phosphate-buffered saline (PBS) or ethanol

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate or cuvettes, add a small volume of each this compound dilution.

-

Add a larger volume of the diluted ABTS•+ solution to each well/cuvette and mix thoroughly.

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

-

Determine the IC50 value.

-

Visualization

Caption: Direct radical scavenging by this compound.

Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the Fenton and Haber-Weiss reactions, which generate the highly damaging hydroxyl radical (•OH). Flavonoids with specific structural features, such as ortho-dihydroxy groups (catechol moiety) in the B-ring or a 3-hydroxyl group in combination with a C4-keto group, can chelate these metal ions, rendering them redox-inactive.[1][2] this compound possesses hydroxyl groups that could potentially participate in metal chelation.

Quantitative Data Summary

Specific data on the metal chelating ability of this compound is not currently available. The table below serves as a template for presenting such data, typically as IC50 values or percentage of chelation at a specific concentration.

| Assay | This compound IC50 (µM) | Positive Control (e.g., EDTA) IC50 (µM) |

| Ferrous Ion (Fe²⁺) Chelation | Data not available | Insert value |

| Cupric Ion (Cu²⁺) Chelation | Data not available | Insert value |

Experimental Protocol

This assay is based on the competition between the chelating agent and ferrozine for ferrous ions. Ferrozine forms a stable, colored complex with Fe²⁺. In the presence of a chelating agent, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.

-

Reagents:

-

This compound stock solution

-

FeCl₂ solution (2 mM)

-

Ferrozine solution (5 mM)

-

Positive control (e.g., EDTA)

-

Methanol or water

-

-

Procedure:

-

Prepare a series of dilutions of the this compound stock solution.

-

To each concentration, add the FeCl₂ solution and mix.

-

Initiate the reaction by adding the ferrozine solution.

-

Shake vigorously and incubate at room temperature for 10 minutes.

-

Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

-

A control is prepared in the absence of the sample.

-

The percentage of chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value.

-

Visualization

Caption: Metal ion chelation by this compound.

Upregulation of Endogenous Antioxidant Defenses via Nrf2 Activation

A key indirect antioxidant mechanism of many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of a battery of antioxidant and detoxifying enzymes.

Key Target Genes of the Nrf2-ARE Pathway

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the antioxidant bilirubin), iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes in the detoxification of superoxide radicals and hydrogen peroxide.

Quantitative Data Summary

Specific data on this compound's ability to induce antioxidant enzyme expression is not available. Research in this area would quantify the fold-change in gene or protein expression in response to this compound treatment.

| Gene/Protein | Fold Change in Expression (this compound vs. Control) |

| Nrf2 (nuclear) | Data not available |

| HO-1 | Data not available |

| NQO1 | Data not available |

| GCLC/GCLM | Data not available |

| SOD | Data not available |

| CAT | Data not available |

Experimental Protocols

-

Objective: To determine if this compound induces the translocation of Nrf2 to the nucleus and increases the expression of antioxidant proteins.

-

Procedure:

-

Culture appropriate cells (e.g., HepG2, HaCaT) and treat with various concentrations of this compound for a specified time.

-

For Nrf2 translocation, perform nuclear and cytoplasmic fractionation.

-

For total protein expression, lyse the cells to obtain total protein extracts.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NQO1, etc., and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities and normalize to the loading control.

-

-

Objective: To measure the mRNA levels of Nrf2-target genes.

-

Procedure:

-

Treat cells with this compound as described above.

-

Isolate total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using gene-specific primers for Nrf2, HO-1, NQO1, etc., and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

-

Visualization

Caption: Nrf2 signaling pathway activation.

Conclusion

While direct experimental evidence for the antioxidant mechanisms of this compound is limited, its flavonoid structure strongly suggests a capacity to act through direct radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive roadmap for the systematic investigation of this compound's antioxidant potential. Such research is crucial for substantiating its therapeutic promise and advancing its development as a novel agent for the prevention and treatment of oxidative stress-related diseases.

References

- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Antioxidant Gene Overexpression on Stress Resistance and Malignization In Vitro and In Vivo: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

Mearnsitrin: A Technical Guide to its Potential Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mearnsitrin, a flavonoid glycoside, belongs to a class of plant-derived polyphenols recognized for their diverse bioactive properties. While direct research on the anti-inflammatory effects of this compound is nascent, its structural similarity to well-studied flavonols, such as myricitrin and quercetin, strongly suggests its potential as a modulator of inflammatory pathways. This technical guide synthesizes the current understanding of flavonoid anti-inflammatory mechanisms and provides a comprehensive framework for the investigation of this compound. It outlines detailed experimental protocols, key signaling pathways, and data presentation structures to facilitate further research and development. The information presented herein is intended to serve as a foundational resource for scientists exploring this compound as a novel anti-inflammatory agent.

Introduction: The Inflammatory Cascade and the Promise of Flavonoids

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (synthesized by cyclooxygenase-2, COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Flavonoids, a large class of polyphenolic compounds found in fruits, vegetables, and medicinal plants, have garnered significant attention for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of these key signaling pathways and the suppression of inflammatory mediator production. This compound (myricetin-4'-methyl ether-3-O-rhamnoside), while less studied, is structurally poised to exhibit similar activities. This guide provides the technical basis for exploring its anti-inflammatory potential.

Putative Mechanisms of Action: Targeting Key Inflammatory Pathways

Based on the established activities of structurally related flavonoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins. Flavonoids are known to inhibit this pathway at multiple points.

Mearnsitrin: A Flavonoid with Emerging Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Mearnsitrin, a flavonoid glycoside, and its derivatives are emerging as promising candidates for therapeutic development across a spectrum of diseases. This document provides a comprehensive technical overview of the current state of research into this compound and its closely related analogue, 7-O-methylthis compound. Drawing from preclinical data, this whitepaper details their potential applications in oncology, diabetes management, and inflammatory conditions. Key findings, including quantitative biological activity and elucidated mechanisms of action, are presented to support further investigation and drug development efforts. This guide summarizes available quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes critical signaling pathways and workflows using the DOT language for Graphviz.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad range of biological activities. This compound (myricetin-4'-methyl ether-3-O-rhamnoside), a member of this class, has garnered scientific interest for its potential health benefits. While research on this compound is still in its nascent stages, studies on its derivatives and structurally similar compounds suggest a promising therapeutic profile. This whitepaper consolidates the existing scientific literature to provide a detailed resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a glycoside of mearnsetin, which is an O-methylated flavonol. Its chemical structure confers specific physicochemical properties that influence its bioavailability and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₂O₁₂ |

| Molecular Weight | 478.4 g/mol |

| IUPAC Name | 5,7-dihydroxy-2-(3,5-dihydroxy-4-methoxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy}chromen-4-one |

| InChI Key | NAQNISJXKDSYJD-DHWIRCOFSA-N |

| Canonical SMILES | C[C@H]1--INVALID-LINK--OC2=C(C(=O)C3=C(O2)C=C(C=C3O)O)C4=CC(=C(C(=C4)O)OC)O)O)O">C@@HO |

Potential Therapeutic Applications

Preclinical studies have indicated several potential therapeutic avenues for this compound and its derivatives, primarily focusing on their anticancer, antidiabetic, and anti-inflammatory properties.

Anticancer Activity

The most significant quantitative data available pertains to the anticancer effects of 7-O-methylthis compound, a close derivative of this compound. In vitro studies have demonstrated its cytotoxic and pro-apoptotic effects on various cancer cell lines.

Table 2: Cytotoxic Activity of 7-O-Methylthis compound against Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HeLa | Cervical Cancer | 22 |

| HEK-293 | Human Embryonic Kidney | Significant Inhibition |

| H228 | Lung Cancer | Significant Inhibition |

| H3122 | Lung Cancer | Significant Inhibition |

| Vincristine Sulphate (Standard) | - | 15 |

Note: Specific IC₅₀ values for HEK-293, H228, and H3122 were not provided in the source, but significant dose-dependent inhibition was reported.

The anticancer mechanism of 7-O-methylthis compound appears to be mediated through the induction of apoptosis[1]. This is a critical pathway for cancer therapy as it leads to programmed cell death, thereby eliminating malignant cells.

The induction of apoptosis by 7-O-methylthis compound likely involves the activation of key signaling cascades that lead to the execution of cell death. A simplified representation of this process is depicted below.

Figure 1: Simplified workflow of apoptosis induction.

Antidiabetic Activity

The potential of this compound in managing diabetes has been explored through its ability to inhibit key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia.

A study investigating the α-glucosidase inhibitory activity of several flavonoids, including this compound, was conducted. While this compound itself did not show inhibitory activity, other structurally related flavonoids demonstrated significant potential[2]. This suggests that minor structural modifications could potentially enhance this compound's antidiabetic properties.

Table 3: α-Glucosidase Inhibitory Activity of this compound and Related Flavonoids [2]

| Compound | IC₅₀ (µM) |

| Mearnsetin | 15.4 ± 0.9 |

| This compound | Inactive |

| Kaempferol | 23.2 ± 1.5 |

| Afzelin | 266 ± 11 |

| Quercetin | 9.2 ± 0.5 |

| Quercitrin | 11.8 ± 0.7 |

| Myricetin | 10.5 ± 0.6 |

| Naringenin | 18.3 ± 1.1 |

| Acarbose (Standard) | 342 ± 15 |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Flavonoids are well-known for their potent anti-inflammatory and antioxidant properties. While specific quantitative data for this compound is limited, studies on the plant extracts from which it is isolated, such as Acacia mearnsii, have shown significant anti-inflammatory and antioxidant effects[3]. The anti-inflammatory mechanism of structurally similar flavonoids often involves the modulation of key signaling pathways like NF-κB and MAPK.

The NF-κB and MAPK signaling pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines. The inhibitory effect of flavonoids on these pathways is a key aspect of their anti-inflammatory action.

Figure 2: Inhibition of NF-κB and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further research.

Cytotoxicity and Apoptosis Assays for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed HeLa, HEK-293, H228, or H3122 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of 7-O-methylthis compound (e.g., 7.81-250 µg/mL) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Vincristine Sulphate).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

This triple staining method allows for the visualization and quantification of apoptotic cells.

-

Cell Treatment: Treat HeLa cells with the IC₅₀ concentration of 7-O-methylthis compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin-V FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

DAPI Staining: Add DAPI solution to stain the nucleus.

-

Microscopy: Observe the cells under a fluorescence microscope. Live cells will show no staining, early apoptotic cells will be Annexin-V FITC positive, late apoptotic/necrotic cells will be both Annexin-V FITC and PI positive, and DAPI will stain the condensed or fragmented nuclei of apoptotic cells.

α-Glucosidase Inhibition Assay for Antidiabetic Activity

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

-

Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of different concentrations of this compound (or other test compounds) with 100 µL of 0.1 M phosphate buffer (pH 6.9) containing α-glucosidase enzyme (1.0 U/mL).

-

Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

-

Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPPG) solution in 0.1 M phosphate buffer (pH 6.9).

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Absorbance Measurement: Measure the absorbance at 405 nm. Acarbose is used as a standard inhibitor.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

General Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the biological activity of a compound like this compound.

Figure 3: General experimental workflow.

Conclusion and Future Directions

This compound and its derivatives, particularly 7-O-methylthis compound, exhibit promising therapeutic potential, especially in the field of oncology. The available data strongly supports further investigation into their anticancer properties, with a focus on elucidating the precise molecular targets and signaling pathways involved in apoptosis induction. While the antidiabetic potential of this compound itself appears limited based on current α-glucosidase inhibition data, the activity of related flavonoids suggests that structural modifications could yield more potent inhibitors.

Future research should prioritize:

-

Comprehensive in vitro screening: Evaluating the antioxidant, anti-inflammatory, and a broader range of anticancer activities of pure this compound to obtain specific quantitative data.

-

Mechanism of action studies: Delving deeper into the signaling pathways modulated by this compound and 7-O-methylthis compound, including NF-κB, MAPK, PI3K/Akt, and Nrf2 pathways, using techniques such as Western blotting, immunofluorescence, and gene expression analysis.

-

In vivo studies: Validating the in vitro findings in relevant animal models of cancer, diabetes, and inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its biological activities and to optimize its therapeutic potential.

The foundation of knowledge presented in this whitepaper provides a solid starting point for the scientific community to unlock the full therapeutic potential of this compound and its related compounds. Continued research in this area holds the promise of developing novel and effective treatments for a range of human diseases.

References

In Vitro Bioactivity of Mearnsitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mearnsitrin, an O-methylated flavonol, has garnered interest within the scientific community for its potential therapeutic applications. As a naturally occurring phenolic compound, it belongs to a class of molecules renowned for their diverse biological activities. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound and its derivatives, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a structured summary of key findings, detailed experimental methodologies where available, and visual representations of associated molecular pathways and workflows.

Anticancer Activity

Recent in vitro studies have highlighted the potential of this compound derivatives as cytotoxic agents against various cancer cell lines. These investigations primarily focus on the induction of apoptosis as a key mechanism of action.

Quantitative Data: Cytotoxicity

The cytotoxic effects of 7-O-methylthis compound (7-OM), a derivative of this compound, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cell Line | IC50 (µg/mL) | Standard | IC50 (µg/mL) of Standard | Reference |

| 7-O-methylthis compound (7-OM) | HeLa (Cervical Cancer) | 22 | Vincristine Sulphate | 15 | [1] |

| 7-O-methylthis compound (7-OM) | HEK-293 (Human Embryonic Kidney) | Not specified, but showed significant dose-dependent inhibition | Vincristine Sulphate | Not specified | [1] |

| 7-O-methylthis compound (7-OM) | H228 (Lung Cancer) | Not specified, but showed significant dose-dependent inhibition | Vincristine Sulphate | Not specified | [1] |

| 7-O-methylthis compound (7-OM) | H3122 (Lung Cancer) | Not specified, but showed significant dose-dependent inhibition | Vincristine Sulphate | Not specified | [1] |

Experimental Protocols

1.2.1. Cell Viability Assay (MTT Assay)

The cytotoxicity of 7-O-methylthis compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]

-

Cell Lines: HeLa, HEK-293, H228, and H3122 cells.

-

Treatment: Cells were treated with different concentrations of 7-O-methylthis compound (ranging from 7.81 to 250 µg/mL).

-

Incubation: The duration of the incubation was not specified in the available literature.

-

Procedure: The MTT reagent is reduced by metabolically active cells to form a purple formazan product. The absorbance of this colored solution is quantified by a spectrophotometer, and the results are used to determine the percentage of viable cells relative to an untreated control.

1.2.2. Apoptosis Detection

The induction of apoptosis in HeLa cells by 7-O-methylthis compound was evaluated using fluorescence microscopy with DAPI, Annexin-V FITC, and Propidium Iodide (PI) triple staining.[1]

-

DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify condensed or fragmented nuclei characteristic of apoptosis.

-

Annexin-V FITC Staining: Annexin-V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. FITC (fluorescein isothiocyanate) is a fluorescent tag.

-

Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells.

Visualization of Experimental Workflow and Apoptotic Pathway

Caption: Workflow for in vitro anticancer activity assessment of 7-O-methylthis compound.

Caption: Simplified logical pathway of this compound-induced apoptosis.

Cardioprotective Effects

In the context of chemotherapy-induced cardiotoxicity, this compound has been investigated for its potential to mitigate the adverse effects of drugs like doxorubicin (DOX).

Quantitative Data: Gene Expression

The effect of this compound on the expression of the anti-apoptotic gene Bcl-2 in doxorubicin-treated H9c2 cardiomyoblast cells was quantified using RT-PCR.

| Treatment | Bcl2 mRNA Expression (Fold Change) | Reference |

| Cell Control | 1.00 ± 0.021 | [2] |

| DOX | 0.82 ± 0.035 | [2] |

| DOX + this compound (5 µM) | 1.08 ± 0.032 | [2] |

| DOX + this compound (10 µM) | Not specified, but significant | [2] |

Experimental Protocols

2.2.1. Cell Culture and Treatment

-

Cell Line: Rat heart cell line H9c2 was used.[2]

-

Treatment: Cells were pre-treated with this compound at subtoxic concentrations followed by exposure to doxorubicin.[2] A one-hour exposure to different concentrations of this compound alone was found to have no cytotoxic effect.[2]

2.2.2. Gene Expression Analysis (RT-PCR)

-

Method: Reverse transcription-polymerase chain reaction (RT-PCR) was employed to analyze the mRNA gene expression of Bcl2.[2]

-

Procedure: Total RNA is extracted from the treated cells, reverse transcribed into complementary DNA (cDNA), and then the specific gene of interest (Bcl2) is amplified using PCR. The relative expression levels are then quantified.

Visualization of Cardioprotective Mechanism

References

Mearnsitrin: A Technical Guide to its Discovery, Isolation, and Biological Significance

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Mearnsitrin, a flavonoid glycoside with the chemical formula C22H22O12, has garnered increasing interest within the scientific community for its potential therapeutic applications.[1] First identified in members of the plant kingdom, this natural compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, and an exploration of its known biological activities and associated signaling pathways. Quantitative data is presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound and related flavonoid compounds.

Introduction and Discovery